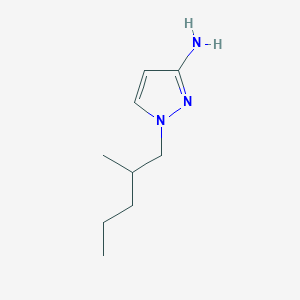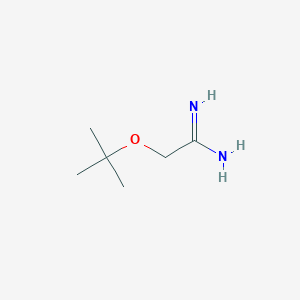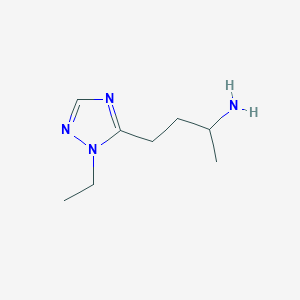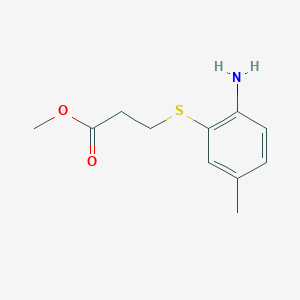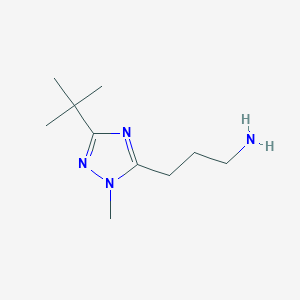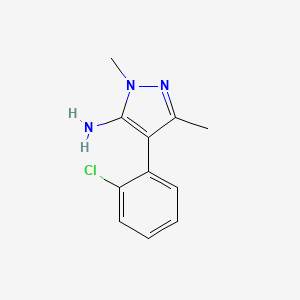
4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a 2-chlorophenyl group and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-Bromophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- 4-(2-Methylphenyl)-1,3-dimethyl-1h-pyrazol-5-amine
Comparison
Compared to its analogs, 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine exhibits unique properties due to the presence of the chlorine atom. This chlorine atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.
属性
CAS 编号 |
3654-23-7 |
|---|---|
分子式 |
C11H12ClN3 |
分子量 |
221.68 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |
InChI 键 |
GANXEILFYRXYOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C2=CC=CC=C2Cl)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


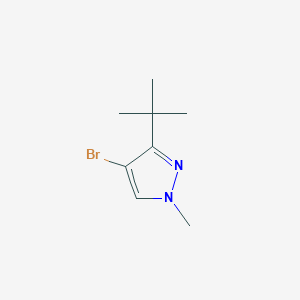
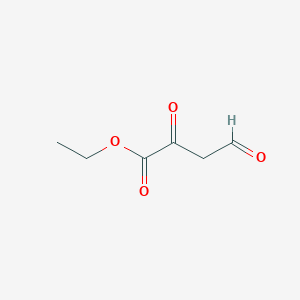
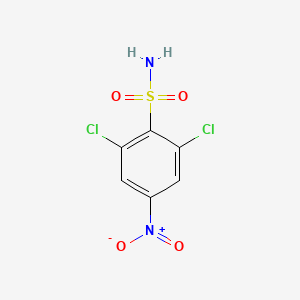
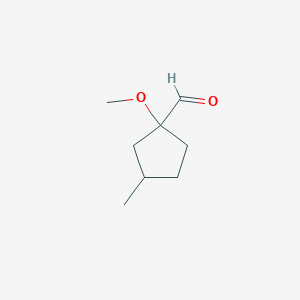
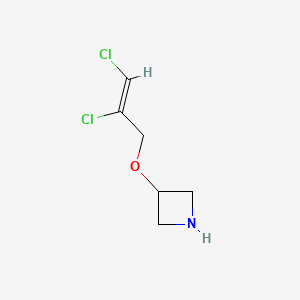
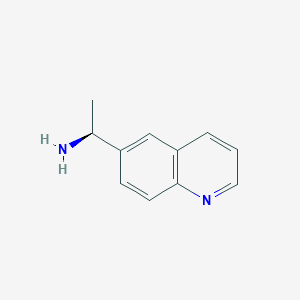
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
